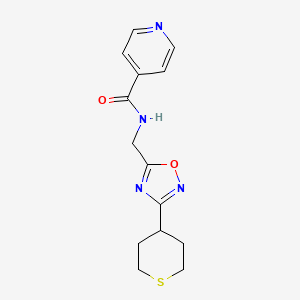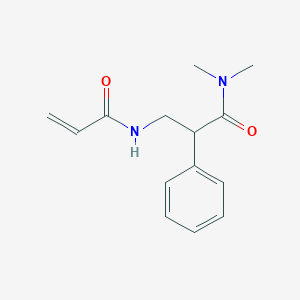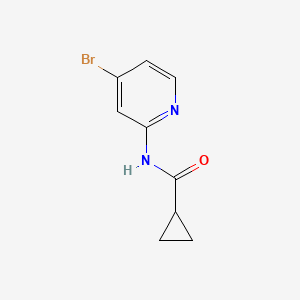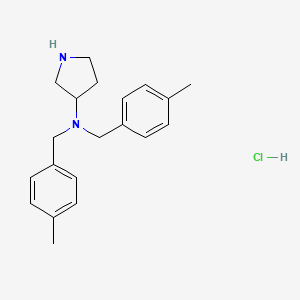
4,6-Dichloropyrimidine-5-sulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,6-Dichloropyrimidine-5-sulfonyl chloride is a chemical compound that has garnered interest for its potential applications in various fields of chemistry and materials science. Its unique structure and functional groups make it a versatile intermediate for synthesizing a wide range of chemical compounds.
Synthesis Analysis
The synthesis of this compound involves several steps, starting from 4,6-dichloro-2-(methylthio)pyrimidine. One study describes its conversion to 4,6-bis(benzyloxy)-5-chloropyrimidine-2-carbonitrile through nucleophilic displacement, oxidation, and chlorination processes, achieving an overall yield of 67% (Kalogirou & Koutentis, 2020).
Molecular Structure Analysis
The molecular and electronic structure of 4,6-dichloropyrimidine-5-sulfonyl derivatives has been authenticated through spectroscopic signature studies, including SCXRD, FT-Raman, FT-IR, and NMR. Detailed quantum chemical calculations have been performed to understand its linear and nonlinear optical properties, confirming its suitability for nonlinear optical devices (Krishna Murthy et al., 2019).
Chemical Reactions and Properties
Chemoselective reactions involving this compound and its derivatives have been explored, revealing that anilines and secondary aliphatic amines selectively displace the chloride group, whereas deprotonated anilines and their carbonyl derivatives displace the sulfone group (Baiazitov et al., 2013).
Wissenschaftliche Forschungsanwendungen
Chemoselective Reactions and Synthesis
Chemoselective SNAr Reactions : 4,6-Dichloropyrimidine-5-sulfonyl chloride derivatives participate in chemoselective nucleophilic aromatic substitution reactions (SNAr) with amines, offering a route to selectively displace chloride or sulfone groups. This selectivity is crucial for synthesizing complex molecules, including pharmaceuticals and agrochemicals (Baiazitov et al., 2013).
Green Synthesis of Pyrimidines : An improved, environmentally friendly route to synthesize 2-substituted 4,6-dichloropyrimidines has been developed. This method avoids highly toxic reactants and offers a general approach to synthesizing dichloropyrimidines, important intermediates in pharmaceutical chemistry (Opitz et al., 2015).
Material Science and Polymer Synthesis
- Development of Highly Refractive Polymers : this compound is utilized in synthesizing poly(arylene sulfide sulfone) polymers. These materials exhibit excellent thermal stability, high optical transmittance, and refractivity, making them suitable for advanced optical applications (Zhang et al., 2013).
Novel Chemical Entities and Mechanistic Insights
Synthesis of Heterocyclic Sulfonamides : The chemical versatility of this compound derivatives enables the efficient synthesis of heterocyclic sulfonyl chlorides, sulfonyl fluorides, and sulfonamides. These compounds are pivotal in drug discovery, serving as key intermediates for synthesizing various biologically active molecules (Tucker et al., 2015).
Formation of Pyrazolo[3,4-d]pyrimidines : Employing 4,6-dichloropyrimidine-5-carboxaldehyde, researchers have devised methodologies for selectively generating 1-substituted 4-chloropyrazolo[3,4-d]pyrimidines. These compounds are valuable intermediates, offering a platform for further diversification into various substituted pyrazolo[3,4-d]pyrimidines, demonstrating the compound's utility in generating novel heterocyclic compounds (Morrill et al., 2013).
Safety and Hazards
Eigenschaften
IUPAC Name |
4,6-dichloropyrimidine-5-sulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4HCl3N2O2S/c5-3-2(12(7,10)11)4(6)9-1-8-3/h1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEIUMSPCGPZYQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C(C(=N1)Cl)S(=O)(=O)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4HCl3N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[[6-(4-Morpholinyl)-4-oxo-3-(phenylmethyl)-2-quinazolinyl]thio]acetic acid ethyl ester](/img/structure/B2489065.png)
![1-(3,5-dimethylpiperidin-1-yl)-3-(((1S,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)oxy)propan-2-ol hydrochloride](/img/structure/B2489066.png)
![2-((1-(2-hydroxyethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2489067.png)

![3-(4-Chlorophenyl)-5-[1-(4-fluorophenoxy)ethyl]-1,2,4-oxadiazole](/img/structure/B2489071.png)


![2-(3-(furan-2-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-phenethylacetamide](/img/no-structure.png)
![(1S,4R,5R)-2-Phenylmethoxycarbonyl-2-azabicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B2489076.png)



![Ethyl 3-{[3-methyl-4-(3-methylphenyl)piperazin-1-yl]sulfonyl}-4-phenylthiophene-2-carboxylate](/img/structure/B2489084.png)